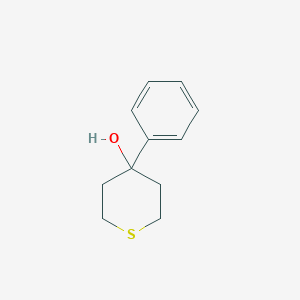
N-(4-methylpiperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a methyl group and an acetamide group attached to the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Acetylation of 4-methylpiperidine: The compound can be synthesized by reacting 4-methylpiperidine with acetic anhydride or acetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction of this compound: Another method involves the reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms such as 4-methylpiperidine.
Substitution Products: Derivatives where the acetamide group is replaced by other functional groups.
Applications De Recherche Scientifique
N-(4-methylpiperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
N-(4-methylpiperidin-4-yl)acetamide is similar to other piperidine derivatives, such as N-(1-methylpiperidin-4-yl)acetamide and N-(4-methylpiperidin-4-yl)benzamide. These compounds share the piperidine ring structure but differ in the substituents attached to the ring. The presence of the methyl group and the acetamide group in this compound gives it unique chemical and biological properties compared to its analogs.
Comparaison Avec Des Composés Similaires
N-(1-methylpiperidin-4-yl)acetamide
N-(4-methylpiperidin-4-yl)benzamide
N-(1-methylpiperidin-4-yl)benzamide
Propriétés
IUPAC Name |
N-(4-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUQPGPSCSSQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNCC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine](/img/structure/B7965641.png)

![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B7965656.png)
![7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B7965661.png)






